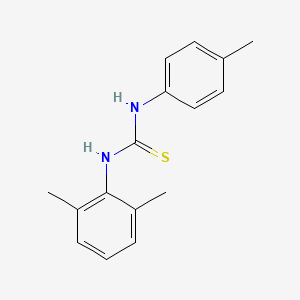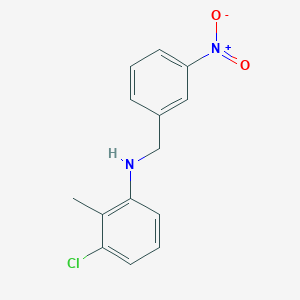![molecular formula C21H15NO3 B5728212 N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
N-[4-(1-naphthyloxy)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-naphthyloxy)phenyl]-2-furamide, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective agonist of the delta-opioid receptor, a type of receptor found in the central nervous system.
Scientific Research Applications
N-[4-(1-naphthyloxy)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to produce analgesic effects in animal models of pain, and its selectivity for the delta-opioid receptor suggests that it may have fewer side effects than traditional opioid analgesics. N-[4-(1-naphthyloxy)phenyl]-2-furamide has also been investigated for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a role in the treatment of substance use disorders.
Mechanism of Action
N-[4-(1-naphthyloxy)phenyl]-2-furamide acts as an agonist at the delta-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor has been shown to produce analgesic effects, reduce anxiety and depression, and modulate reward pathways in the brain. N-[4-(1-naphthyloxy)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
N-[4-(1-naphthyloxy)phenyl]-2-furamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of reward pathways in the brain. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(1-naphthyloxy)phenyl]-2-furamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more targeted studies of this receptor. However, N-[4-(1-naphthyloxy)phenyl]-2-furamide is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, N-[4-(1-naphthyloxy)phenyl]-2-furamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
Future Directions
There are many potential future directions for research on N-[4-(1-naphthyloxy)phenyl]-2-furamide. One area of interest is its potential use in the treatment of pain and addiction. Further studies are needed to determine the safety and efficacy of N-[4-(1-naphthyloxy)phenyl]-2-furamide in humans, as well as its potential to reduce drug-seeking behavior and prevent relapse. Additionally, N-[4-(1-naphthyloxy)phenyl]-2-furamide may have applications in other areas, such as inflammation and immune modulation. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesis Methods
N-[4-(1-naphthyloxy)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 1-naphthol with 4-aminophenyl-2-furanmethanone in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain N-[4-(1-naphthyloxy)phenyl]-2-furamide in its pure form.
properties
IUPAC Name |
N-(4-naphthalen-1-yloxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(20-9-4-14-24-20)22-16-10-12-17(13-11-16)25-19-8-3-6-15-5-1-2-7-18(15)19/h1-14H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNOUSWYPHZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-naphthyloxy)phenyl]-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)


![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
